Flumethasone 17-ketone, a compound with significant biological activity, has been the subject of various studies due to its potential applications in medicinal chemistry and its role as an inhibitor of hydrolytic enzymes. The research on fluoro ketones, a class of compounds to which flumethasone belongs, has revealed their ability to inhibit enzymes like acetylcholinesterase, carboxypeptidase A, and angiotensin-converting enzyme, among others1. These compounds have been shown to be potent inhibitors due to their reactivity with nucleophiles, forming stable hemiketals or hemiacetals with active-site serine residues12.
In medicinal chemistry, peptidyl fluoromethyl ketones have been utilized to study proteolytic activity and to design compounds for treating diseases such as cancer and viral infections3. Flumethasone, in particular, has been found to enhance the efficacy of chemotherapeutic drugs in lung cancer by inhibiting the Nrf2 signaling pathway, which is involved in protecting cells from stress and is a target for cancer chemosensitization4.
Fluoro ketones have been synthesized and tested as inhibitors of human cathepsin B, an enzyme implicated in diseases like rheumatoid arthritis57. These inhibitors have shown potential for clinical applications in reducing inflammation and damage in arthritis, highlighting their therapeutic value7.
Chiral fluoro ketones have been explored as catalysts for asymmetric epoxidation of alkenes, a reaction of great importance in synthetic chemistry6. Although the reactivity and enantioselectivity of these catalysts were substrate-dependent, their development represents a step forward in the field of catalysis6.
Flumethasone and related fluoro ketones act as inhibitors by mimicking the transition state of substrate hydrolysis, thereby binding to the active site of enzymes and preventing their normal function12. For instance, peptidyl fluoromethyl ketones have been synthesized to specifically inhibit serine proteases such as alpha-chymotrypsin and porcine pancreatic elastase2. These inhibitors form a stable hemiacetal with the active site serine, as evidenced by 19F NMR studies2. The presence of fluorine atoms adjacent to the ketone moiety enhances the reactivity of these compounds, making them effective inhibitors of serine and cysteine proteases, which play a role in various diseases3.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: